molecular formula C9H7F13N2O4S B15201766 N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide CAS No. 64346-90-3

N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide

Cat. No.: B15201766
CAS No.: 64346-90-3
M. Wt: 486.21 g/mol
InChI Key: OFGMYVUFKMFVRX-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide is a highly fluorinated sulfonamide characterized by a tetrafluoroethoxy backbone, a trifluorovinyloxy-difluoromethyl substituent, and an aminoethyl group. The sulfonamide moiety and fluorinated substituents suggest applications in pharmaceuticals, agrochemicals, or specialty materials .

Properties

CAS No.

64346-90-3

Molecular Formula

C9H7F13N2O4S

Molecular Weight

486.21 g/mol

IUPAC Name

N-(2-aminoethyl)-1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonamide

InChI

InChI=1S/C9H7F13N2O4S/c10-3(11)4(12)27-7(17,18)5(13,6(14,15)16)28-8(19,20)9(21,22)29(25,26)24-2-1-23/h24H,1-2,23H2

InChI Key

OFGMYVUFKMFVRX-UHFFFAOYSA-N

Canonical SMILES

C(CNS(=O)(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Chloro-Substituted Analog

2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonamide (CAS 148716-43-2, ) replaces the trifluorovinyloxy group with chlorine:

  • Electronegativity : Cl (3.0) < F (4.0), leading to reduced electron-withdrawing effects and altered reactivity.
  • Toxicity : Chlorinated compounds may exhibit higher toxicity compared to fluorinated analogs.
  • Stability : C-Cl bonds are less stable toward hydrolysis than C-F bonds, impacting environmental persistence .

Iodo-Substituted Analog

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride () features iodine instead of the trifluorovinyloxy group:

  • Steric Effects : Iodine’s larger atomic radius may hinder molecular packing or binding to biological targets.
  • Reactivity : Iodo substituents participate in nucleophilic substitutions more readily than fluorine, offering pathways for further functionalization .

Comparison with Perfluorinated Ethane Sulfonates

1,1,2,2-Tetrafluoro-2-(perfluorohexyloxy)-ethane sulfonate () has a longer perfluorinated chain:

  • Environmental Impact: Perfluoroalkyl substances (PFAS) like this are persistent pollutants.
  • Functionality : The sulfonate group (-SO₃⁻) in PFAS confers anionic surfactant properties, whereas the sulfonamide in the target compound supports covalent interactions (e.g., enzyme inhibition) .

Table 1: Comparative Properties of Target Compound and Analogs

Compound Key Substituent Functional Group Notable Property Application
Target Compound Trifluorovinyloxy Sulfonamide High stability, bioactivity Pharmaceuticals
Sulfonic Acid () Trifluorovinyloxy Sulfonic acid Surfactant, acidic Industrial coatings
Chloro-Substituted () Cl Sulfonamide Moderate toxicity Herbicides
Perfluorinated Sulfonate () Perfluorohexyloxy Sulfonate Environmental persistence Firefighting foams

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